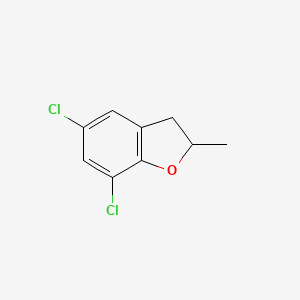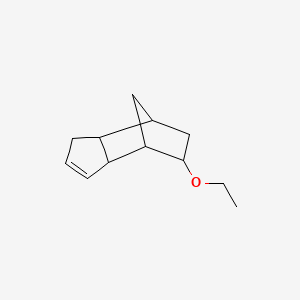
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide is a chemical compound with the molecular formula C13H16N2O. It is a benzamide derivative characterized by the presence of amino and cyclopropyl groups attached to the benzene ring.
Méthodes De Préparation
The synthesis of 3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide typically involves the reaction of 2-(cyclopropylamino)benzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Applications De Recherche Scientifique
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide can be compared with other benzamide derivatives, such as:
3-amino-4-(cyclopropylamino)benzamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2,3-dimethoxybenzamide: Contains methoxy groups instead of amino groups, resulting in different chemical reactivity and applications.
3-acetoxy-2-methylbenzamide:
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide |
InChI |
InChI=1S/C13H17N3O/c14-11-3-1-2-10(12(11)15-8-4-5-8)13(17)16-9-6-7-9/h1-3,8-9,15H,4-7,14H2,(H,16,17) |
Clé InChI |
UIZKJMCRIXKXEW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C=CC=C2N)C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)


![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)



![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)


![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)

